Stryker's reagent

Conjugate reduction Regioselectivity Enone hydrogenation

Conjugate reduction of enones bearing halogens or sulfonates fails with NaBH₄ or Pd-catalyzed hydrogenation-these destroy the functional handles. Stryker's reagent [(Ph₃P)CuH]₆ is the only documented reducing agent that preserves halogen/sulfonate groups while delivering hydride exclusively to the β-position. • Exclusive 1,4-selectivity with tolerance of organic halides, sulfonates & γ-leaving groups-unattainable with borohydride or DIBAL-H. • Structurally defined crystalline solid (≥95%) ensures lot-to-lot reproducibility vs. in situ-generated CuH systems. • Indefinite shelf life under inert atmosphere; deployable catalytically at ≤5 mol% Cu with silane co-reductants (89-98% yield).

Molecular Formula C108H102Cu6P6
Molecular Weight 1967.1 g/mol
CAS No. 33636-93-0
Cat. No. B1589869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStryker's reagent
CAS33636-93-0
Molecular FormulaC108H102Cu6P6
Molecular Weight1967.1 g/mol
Structural Identifiers
SMILES[HH].[HH].[HH].[HH].[HH].[HH].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]
InChIInChI=1S/6C18H15P.6Cu.6H2/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h6*1-15H;;;;;;;6*1H
InChIKeyWQZQHZQBCUTTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stryker's Reagent Procurement Guide


Stryker's reagent, also known as hexa-μ-hydrohexakis(triphenylphosphine)hexacopper(I) or [(Ph3P)CuH]6, is a well-characterized, brick-red crystalline hexameric copper(I) hydride cluster (C108H96Cu6P6, MW 1961.04) [1]. First reported by the Osborn group in 1971 and systematically developed as a synthetic reagent by Jeffrey M. Stryker from 1988, it serves as a mildly hydridic, homogeneous catalyst for the chemoselective conjugate (1,4-) reduction of α,β-unsaturated carbonyl compounds including enones, enoates, lactones, nitriles, aldehydes, sulfones, and sulfonates [1][2]. Designated 'Reagent of the Year' in 1991 for its functional group tolerance, high overall efficiency, and mild reaction conditions, it remains commercially available at ≥90–95% purity with indefinite shelf life under inert atmosphere [1].

Well-defined hexameric copper hydride cluster
Exclusive 1,4-conjugate reduction of enones
Commercially available solid with defined purity
Reported indefinite shelf life under inert atmosphere

Why Generic Copper Hydride Cannot Substitute


The reducing behavior of copper(I) hydride species is exquisitely sensitive to the identity of the supporting phosphine ligand [1]. The triphenylphosphine-stabilized hexamer [(Ph3P)CuH]6 delivers hydride exclusively to the β-position (1,4-reduction) of enones, whereas the analogous Me2PhP copper hydride complex gives exclusively 1,2-reduction—a complete regiochemical reversal driven solely by the phosphine ligand [1]. Standard hydride reagents such as NaBH4 and L-Selectride predominantly effect 1,2-carbonyl reduction in enones, requiring specialized additives (e.g., CeCl3 for Luche conditions) to achieve selectivity, and they lack the broad functional group compatibility—including tolerance of organic halides, sulfonates, and γ-leaving groups—that characterizes the Stryker reagent [2][3]. In situ-generated CuH from CuCl/NaH or Cu(OAc)2/silane mixtures introduces batch-to-batch variability in aggregation state, ligand coordination, and hydride activity, whereas crystalline [(Ph3P)CuH]6 is a single, structurally defined molecular entity with reproducible stoichiometry and reactivity [4].

Ligand-dependent regioselectivity: Ph3P-stabilized CuH delivers hydride to the β-position (1,4), while Me2PhP CuH gives exclusively 1,2-reduction. Regiochemical outcome may shift with phosphine identity.
Functional group tolerance mismatch: Standard hydrides (NaBH4, L-Selectride) and organocuprates can destroy halides, sulfonates, and γ-leaving groups that Stryker's reagent preserves. Chemoselectivity profiles may not align.
Structural definition vs in situ generation: Crystalline [(Ph3P)CuH]6 provides reproducible stoichiometry and reactivity, while in situ CuH from CuCl/NaH or (BDP)CuH introduces batch-dependent aggregation and activity. Reproducibility may require validation.

Quantified Differentiation Evidence for Procurement


1,4-Regioselectivity Versus Me2PhP-Copper Hydride

The triphenylphosphine-stabilized copper hydride hexamer [(Ph3P)CuH]6 (Stryker's reagent) delivers hydride with exclusive 1,4-regioselectivity to α,β-unsaturated ketones, whereas copper hydride ligated by dimethylphenylphosphine (Me2PhP) gives exclusively 1,2-reduction under analogous conditions—a complete regiochemical inversion controlled solely by the phosphine ligand [1]. Computational studies on the Ph3P–CuH system independently predict that the 1,4-reduction pathway is the most energetically favored in this reaction manifold, consistent with experimental observations [2].

1,4- vs 1,2-Regioselectivity
Head-to-head
Exclusive 1,4-reduction (Stryker) vs exclusive 1,2-reduction (Me2PhP CuH)
Regiochemical outcome is phosphine-ligand dependent, not inherent to CuH core.
Complete reversal controlled solely by PPh3 vs PMe2Ph identity.
Conjugate reduction Regioselectivity Enone hydrogenation

Halide and Sulfonate Functional Group Tolerance

Stryker's reagent enables chemoselective 1,4-reduction of α,β-unsaturated carbonyl compounds that bear halogen (Br, I), sulfonate, and γ-position sulfide/oxygen substituents, functionalities that are incompatible with organocuprate-mediated conjugate addition protocols [1]. The 1990 study by Koenig, Daeuble, Brestensky, and Stryker explicitly demonstrates that the stable copper(I) hydride cluster tolerates organic halides and sulfonate groups during conjugate reduction, in direct contrast to organocuprate conjugate addition and standard reduction methods, where these groups undergo competing side reactions [1][2]. Isolated alkenes, non-conjugated carbonyl groups, and typical oxygenated functionalities also remain unaffected .

Halide & Sulfonate Tolerance
Class-level
Preserves organic halides, sulfonates, and γ-heteroatom substituents during enone reduction
Enables reduction without destroying downstream synthetic handles; organocuprates and borohydrides are incompatible.
Substrate-by-substrate validation recommended for complex polyfunctional molecules.
Chemoselectivity Functional group tolerance Polyfunctional substrates

Activity on Sterically Hindered Enones Versus (BDP)CuH

A direct head-to-head comparison between Stryker's reagent (SR) and the in situ-generated (BDP)CuH system was performed using isophorone—a β,β-disubstituted enone with additional geminal dimethyl substitution at C-5—as a sterically demanding test substrate [1]. Stryker's reagent at a substrate-to-ligand (S/L) ratio of 1000:1 afforded only 7% conversion after 24 hours. In contrast, (BDP)CuH achieved quantitative conversion in less than 5 hours at the same S/L ratio of 1000:1, and at an S/L ratio of 10,000:1 gave 98% isolated yield within 15 hours [1]. This defines the boundary condition where Stryker's reagent alone is inadequate and a more active CuH system is required [1][2].

Hindered Enone Activity
Head-to-head
7% conv. (Stryker) vs >99% conv. (
Stryker's reagent shows limited activity on sterically congested β,β-disubstituted enones; (BDP)CuH recommended for such substrates.
Defines substrate scope boundary; reported by Baker, Bošković, Lipshutz 2008.
Shelf-Life Stability
Class-level
Indefinite solid-state stability under N2/Ar; brief O2 exposure tolerated
Off-the-shelf reliability without in situ preparation; contrasts with transient in situ CuH species.
Solutions are air-sensitive; store solid under inert atmosphere.
Tandem Reduction–Aldol
Cross-study
One-pot conjugate reduction–intramolecular aldol cyclization; ~82% combined yield of diastereomers
Unique tandem C–C bond-forming sequence; not achievable with NaBH4 or L-Selectride (1,2-pathway).
Reported diastereomer ratio approx. 4:1; copper enolate intermediate key.
Stoichiometric vs Catalytic
Cross-study
≤5 mol% Cu with silane co-reductant vs stoichiometric (>100 mol%) for standard hydrides
Catalytic mode reduces metal usage and waste; hydrosilylation yields 89–98% reported at low loading.
Enables process-scale applications; L-Selectride and DIBAL-H operate only stoichiometrically.
Substrate scope Steric hindrance Catalytic efficiency

Indefinite Shelf-Life Stability Under Inert Atmosphere

Crystalline Stryker's reagent [(Ph3P)CuH]6, when stored under an inert atmosphere (argon or nitrogen), exhibits indefinite shelf life, and brief exposure to oxygen does not significantly destroy its activity [1][2]. This contrasts sharply with in situ-generated copper hydride species—including (BDP)CuH, CuH from CuCl/NaH, and CuH from Cu(OAc)2/silane—which must be prepared and consumed immediately due to rapid decomposition and aggregation [3]. Solutions of Stryker's reagent are air-sensitive and require rigorously degassed solvents, but the solid reagent itself can be stored and dispensed on the benchtop under a nitrogen blanket without specialized glovebox equipment [1][2].

Shelf-Life Stability
Class-level
Indefinite solid-state stability under N2/Ar; brief O2 exposure tolerated
Off-the-shelf reliability without in situ preparation; contrasts with transient in situ CuH species.
Solutions are air-sensitive; store solid under inert atmosphere.
Reagent stability Shelf life Procurement logistics

Tandem Conjugate Reduction–Aldol Cyclization Capability

Stryker's reagent uniquely enables a one-pot tandem conjugate reduction–intramolecular aldol cyclization sequence, producing five- and six-membered carbocyclic β-hydroxyketones with good diastereoselectivity and no dehydration at low temperatures [1][2]. In a representative example, the tandem reaction produced diastereomers in 66% and 16% isolated yields (approximately 4:1 dr), generating the cyclized product in a single operation [3]. This tandem process is not accessible with NaBH4 or L-Selectride, as these reagents would effect 1,2-carbonyl reduction rather than conjugate hydride delivery, precluding enolate formation and subsequent aldol cyclization [4]. The copper enolate intermediate generated by Stryker's reagent is the key species that enables this C–C bond-forming cascade [1].

Tandem Reduction–Aldol
Cross-study
One-pot conjugate reduction–intramolecular aldol cyclization; ~82% combined yield of diastereomers
Unique tandem C–C bond-forming sequence; not achievable with NaBH4 or L-Selectride (1,2-pathway).
Reported diastereomer ratio approx. 4:1; copper enolate intermediate key.
Tandem reaction Diastereoselectivity Carbocycle synthesis

Stoichiometric Versus Catalytic Operational Modes

Stryker's reagent operates in two distinct modes: stoichiometric conjugate reduction of enones/enolates (consuming 1 equiv of [(Ph3P)CuH]6-derived hydride) and catalytic conjugate reduction (≤5 mol% in copper) when regenerated in situ by a stoichiometric silane hydride source such as PhMe2SiH, MePh2SiH, (t-Bu)Ph2SiH, or polymethylhydrosiloxane (PMHS) [1]. In the catalytic hydrosilylation of non-conjugated aldehydes and ketones, yields of 89–98% are achieved at ≤5 mol% Cu loading [1]. The tandem conjugate reduction–aldol cyclization can also be run with catalytic [(Ph3P)CuH]6 and PMHS, generating β-hydroxyenones with good diastereoselectivity without requiring stoichiometric copper [2]. This dual-mode capability distinguishes Stryker's reagent from single-use stoichiometric reducing agents such as L-Selectride or DIBAL-H .

Stoichiometric vs Catalytic
Cross-study
≤5 mol% Cu with silane co-reductant vs stoichiometric (>100 mol%) for standard hydrides
Catalytic mode reduces metal usage and waste; hydrosilylation yields 89–98% reported at low loading.
Enables process-scale applications; L-Selectride and DIBAL-H operate only stoichiometrically.
Catalytic reduction Hydrosilylation Process economics

Application Scenarios for Stryker's Reagent


Polyfunctional Enone Reduction with Halide Preservation

When a synthetic route requires conjugate reduction of an α,β-unsaturated ketone or ester that carries a halogen (Br, I) or sulfonate ester at the γ-position—functionalities that would be destroyed by organocuprates, Pd-catalyzed hydrogenation, or borohydride reagents—Stryker's reagent is the only documented reducing agent that preserves these groups while delivering hydride exclusively to the β-position [1]. This capability is critical for medicinal chemistry programs constructing halogenated advanced intermediates where the halogen serves as a cross-coupling handle in subsequent steps [1].

Tandem Reduction–Cyclization for Carbocycle Assembly

For natural product total synthesis and fragment-based drug discovery requiring rapid construction of five- or six-membered carbocyclic rings with defined relative stereochemistry, Stryker's reagent uniquely enables a tandem sequence: conjugate reduction generates a copper enolate that undergoes intramolecular aldol cyclization in the same pot, delivering β-hydroxyketones with good diastereoselectivity (e.g., 66:16 dr) without dehydration at low temperatures [2][3]. This is not achievable with NaBH4, L-Selectride, or DIBAL-H, which effect 1,2-reduction and cannot generate the requisite copper enolate intermediate [4].

Low-Loading Catalytic Hydrosilylation Process

When process economics demand catalytic rather than stoichiometric metal usage, Stryker's reagent can be deployed at ≤5 mol% Cu loading with inexpensive silane co-reductants (PhMe2SiH, PMHS) to achieve hydrosilylation of aldehydes and non-conjugated ketones in 89–98% yields [5]. This catalytic mode is unavailable with stoichiometric-only reducing agents such as L-Selectride or DIBAL-H, enabling a potential >20-fold reduction in reagent cost per mole of product for larger-scale campaigns [5].

Reproducible Off-the-Shelf Conjugate Reduction Workflow

For research and development laboratories—including those in academic core facilities and industrial process R&D groups—that prioritize reagent reliability and minimal preparation overhead, Stryker's reagent as a commercially available crystalline solid (≥90–95% purity) with indefinite shelf life under nitrogen offers superior reproducibility compared to in situ-generated CuH systems, which introduce variability from Cu source quality, ligand purity, silane batch, and preparation technique [6]. The defined hexameric structure of [(Ph3P)CuH]6 ensures that each batch delivers identical stoichiometry and reactivity, unlike solutions of (BDP)CuH or CuH from CuCl/NaH, where aggregation state and active species concentration can fluctuate [7].

Application
Selection Property
Validation Focus
Halide-tolerant conjugate reduction
Halide/sulfonate compatibility
Substrate-specific tolerance assessment
Tandem reduction–aldol cyclization
Copper enolate generation
Diastereoselectivity and cyclization review
Catalytic hydrosilylation at low loading
Catalytic turnover with silane
Process-scale economics and catalyst loading
Reproducible off-the-shelf conjugate reduction
Defined crystalline structure & shelf-life
Batch-to-batch consistency and preparation overhead
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